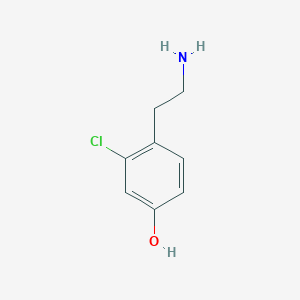

4-(2-Aminoethyl)-3-chlorophenol

Description

4-(2-Aminoethyl)-3-chlorophenol is a phenolic compound characterized by a chlorine atom at the 3-position and a 2-aminoethyl group at the 4-position of the benzene ring. Its molecular formula is C₈H₁₀ClNO, with a molecular weight of 171.63 g/mol (estimated). The aminoethyl group introduces basicity, enabling salt formation (e.g., hydrochloride), while the chlorine and hydroxyl groups contribute to polarity and reactivity. Limited direct data on this compound exist, but structural analogs suggest applications in pharmaceutical intermediates or chemical synthesis .

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

4-(2-aminoethyl)-3-chlorophenol |

InChI |

InChI=1S/C8H10ClNO/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5,11H,3-4,10H2 |

InChI Key |

BQWQUUKLBOJJOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Dichlorinated Dopamine Derivatives

Compounds like 4-(2-aminoethyl)-3,6-dichlorobenzene-1,2-diol and 4-(2-aminoethyl)-3,5-dichlorobenzene-1,2-diol (di-Cl-dopamine isomers) share the aminoethyl backbone but feature additional chlorine and hydroxyl groups. These structural differences lead to distinct retention times in chromatography (5.96 min vs. 6.66 min) due to steric and electronic effects. NMR analysis is challenging for such isomers due to overlapping signals, necessitating advanced techniques like ¹³C-NMR or computational predictions .

3-Chlorophenol (CAS 108-43-0)

A simpler analog lacking the aminoethyl group, 3-chlorophenol (C₆H₅ClO; MW 128.56 g/mol) is widely used in agrochemicals and dyes. Its toxicity includes skin irritation and environmental persistence. The absence of the aminoethyl group reduces water solubility (0.7 g/L at 20°C) compared to 4-(2-aminoethyl)-3-chlorophenol, which likely has higher solubility due to ionizable amine .

2-Amino-4-chlorophenol (CAS 95-85-2)

This compound (C₆H₆ClNO; MW 143.57 g/mol) has a chlorine at the 4-position and an amino group at the 2-position. The ortho-amino group increases acidity (pKa ~4.5) and enhances hydrogen bonding.

4-Amino-3-chlorophenol (CAS 17609-80-2)

Its applications include polymer stabilizers, but its lower molecular weight results in differing solubility and volatility compared to the target compound .

Catechol Derivatives (e.g., 4-(2-Aminoethyl)catechol hydrochloride)

Catechol derivatives feature two hydroxyl groups, enhancing metal-chelation capacity and polarity. The hydrochloride salt of 4-(2-aminoethyl)catechol exhibits improved aqueous solubility (>50 g/L) and stability, a trait likely shared by 4-(2-aminoethyl)-3-chlorophenol hydrochloride .

Research Findings and Analytical Challenges

- Synthesis Limitations : Small-scale synthesis of chlorinated dopamine derivatives complicates characterization, as seen in the reliance on predicted NMR spectra for di-Cl-dopamine isomers .

- Substituent Effects: The aminoethyl group in 4-(2-aminoethyl)-3-chlorophenol increases basicity (pKa ~9.5 estimated) compared to non-aminated analogs like 3-chlorophenol (pKa ~8.5) .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| 4-(2-Aminoethyl)-3-chlorophenol | C₈H₁₀ClNO | 171.63 | 3-Cl, 4-(NH₂CH₂CH₂) | High polarity, basic, soluble in acids |

| 3-Chlorophenol | C₆H₅ClO | 128.56 | 3-Cl | Low solubility (0.7 g/L), irritant |

| 2-Amino-4-chlorophenol | C₆H₆ClNO | 143.57 | 4-Cl, 2-NH₂ | Suspected carcinogen, pKa ~4.5 |

| 4-Amino-3-chlorophenol | C₆H₆ClNO | 143.57 | 3-Cl, 4-NH₂ | Polymer stabilizer, reactive |

| 4-(2-Aminoethyl)catechol HCl | C₈H₁₁NO₂·HCl | 197.64 | 1,2-OH, 4-(NH₂CH₂CH₂) | High solubility (>50 g/L), chelating |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.